Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative structurally characterized by:
- A 3,4-dichlorophenyl substituent at position 4 of the DHP ring.
- Three methyl groups at positions 1, 2, and 4.
- Dimethyl ester groups at positions 3 and 5.
This compound belongs to the Hantzsch DHP family, known for diverse biological activities, including calcium channel modulation and cardiovascular applications . Its dichlorophenyl group enhances electron-withdrawing effects, influencing redox behavior and pharmacological properties compared to other DHPs.
Properties
IUPAC Name |
dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-9-14(17(22)24-4)16(11-6-7-12(19)13(20)8-11)15(18(23)25-5)10(2)21(9)3/h6-8,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFNNFXLPNEQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364208 | |
| Record name | dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6045-48-3 | |
| Record name | dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyridine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which have their own unique properties and applications.
Scientific Research Applications
Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research explores its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 4-(3,4-dichlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it inhibits the influx of calcium ions, which can affect various physiological processes. This mechanism is particularly relevant in its potential use as a cardiovascular drug.
Comparison with Similar Compounds
Key Observations :
Ester Group Modifications
Key Observations :
- Dimethyl esters are common in bioactive DHPs (e.g., nifedipine analogs) due to optimal lipophilicity .
- Diethyl esters (e.g., Felodipine impurity C) are often associated with reduced potency or metabolic byproducts .
Methyl Group Substitution Patterns
Key Observations :
- 1,2,6-Trimethyl substitution in the target compound introduces steric effects, stabilizing a flattened boat conformation (puckering amplitude Q = 0.2688 Å; Θ = 73.7°) .
- Additional methyl groups (e.g., 1-(4-methylphenyl)) may alter binding affinity to biological targets .
Pharmacological and Crystallographic Comparisons
Oxidation Potential and Metabolic Stability
- Methoxy-substituted DHPs (e.g., 4-ethoxyphenyl derivative) exhibit lower potentials (~1.06 V), correlating with faster metabolic oxidation .
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